4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone
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Overview
Description
4’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-4-fluorobenzophenone is a synthetic organic compound with the molecular formula C21H22FNO3 It is characterized by the presence of a spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[45]decane moiety attached to a benzophenone core
Preparation Methods
The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. The key steps include:
Formation of the Spirocyclic Intermediate: The synthesis begins with the preparation of 1,4-dioxa-8-azaspiro[4.5]decane, which is achieved through the reaction of piperidone with ethylene glycol under acidic conditions.
Attachment to Benzophenone: The spirocyclic intermediate is then reacted with 4-fluorobenzophenone in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
When compared to other similar compounds, 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone stands out due to its unique spirocyclic structure and the presence of both oxygen and nitrogen atoms in the ring system. Similar compounds include:
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
4-Fluorobenzophenone: Another precursor used in the synthesis.
Other Spirocyclic Benzophenones: Compounds with similar spirocyclic structures but different substituents on the benzophenone core.
These comparisons highlight the distinct features and potential advantages of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone in various applications.
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAPIOIALSZIRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642859 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-86-3 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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